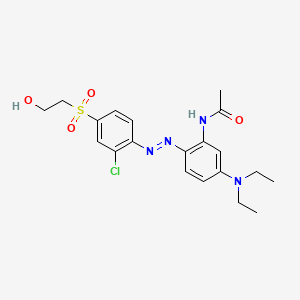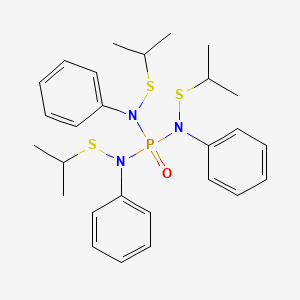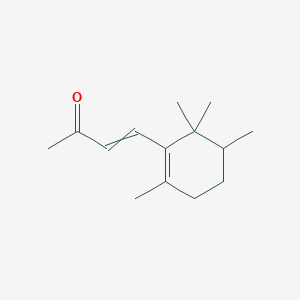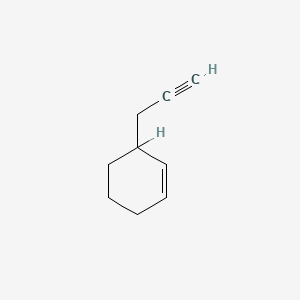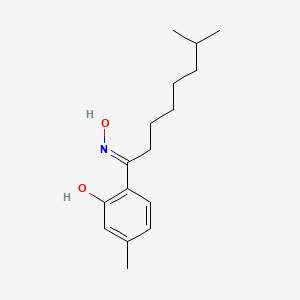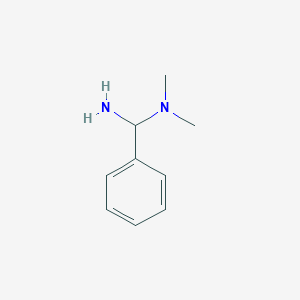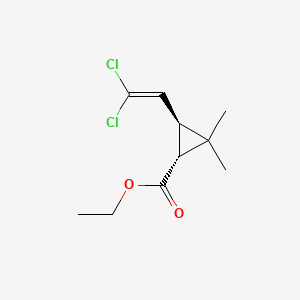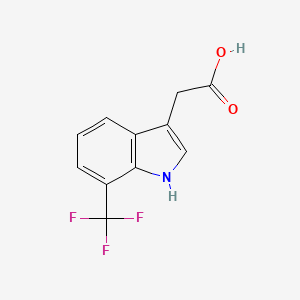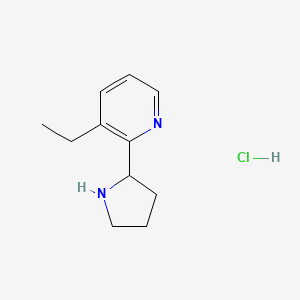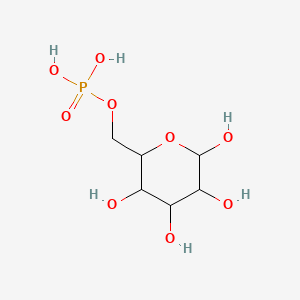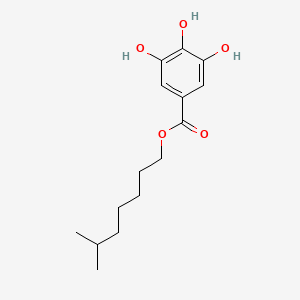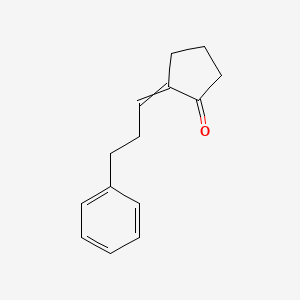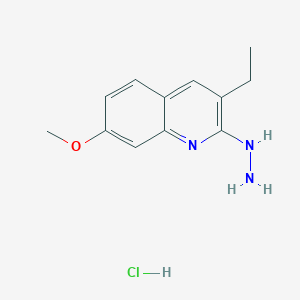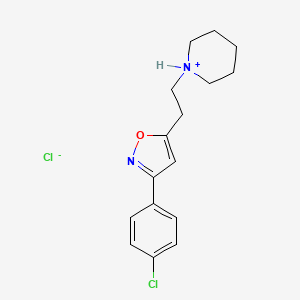
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is a synthetic organic compound that belongs to the class of isoxazoles. Isoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride typically involves the following steps:
Formation of Isoxazole Ring: The isoxazole ring can be synthesized through a 1,3-dipolar cycloaddition reaction between a nitrile oxide and an alkyne.
Introduction of Piperidinoethyl Group: The piperidinoethyl group can be introduced via nucleophilic substitution reactions.
Chlorination: The p-chlorophenyl group is introduced through electrophilic aromatic substitution.
Industrial Production Methods
Industrial production methods may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidinoethyl group.
Reduction: Reduction reactions can occur at the isoxazole ring or the p-chlorophenyl group.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially involving the piperidinoethyl and p-chlorophenyl groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines or alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Applications De Recherche Scientifique
Chemistry
Synthetic Intermediates: Used as intermediates in the synthesis of more complex molecules.
Catalysts: Isoxazole derivatives can act as catalysts in organic reactions.
Biology
Enzyme Inhibitors: Potential use as inhibitors of specific enzymes.
Receptor Modulators: May interact with biological receptors to modulate their activity.
Medicine
Drug Development: Isoxazole derivatives are explored for their potential therapeutic effects, including anti-inflammatory, antimicrobial, and anticancer properties.
Industry
Agricultural Chemicals: Used in the development of pesticides and herbicides.
Material Science: Isoxazole compounds can be used in the synthesis of polymers and other materials.
Mécanisme D'action
The mechanism of action of 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride involves its interaction with specific molecular targets. These may include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors to modulate their activity, leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole
- 3-(p-Chlorophenyl)-5-(2-morpholinoethyl)isoxazole
- 3-(p-Chlorophenyl)-5-(2-pyrrolidinoethyl)isoxazole
Uniqueness
3-(p-Chlorophenyl)-5-(2-piperidinoethyl)isoxazole hydrochloride is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propriétés
Numéro CAS |
5243-94-7 |
|---|---|
Formule moléculaire |
C16H20Cl2N2O |
Poids moléculaire |
327.2 g/mol |
Nom IUPAC |
3-(4-chlorophenyl)-5-(2-piperidin-1-ium-1-ylethyl)-1,2-oxazole;chloride |
InChI |
InChI=1S/C16H19ClN2O.ClH/c17-14-6-4-13(5-7-14)16-12-15(20-18-16)8-11-19-9-2-1-3-10-19;/h4-7,12H,1-3,8-11H2;1H |
Clé InChI |
MTQYKNDRCDUTEC-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](CC1)CCC2=CC(=NO2)C3=CC=C(C=C3)Cl.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


